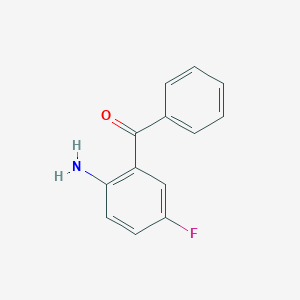

2-Amino-5-fluorobenzophenone

Overview

Description

2-Amino-5-fluorobenzophenone (2-AFBP) is a fluorobenzophenone derivative that has a wide range of applications in scientific research. It is a white, crystalline powder that is soluble in water and has a molecular weight of 216.14 g/mol. Its chemical formula is C9H8FN2O. 2-AFBP has been used in a variety of research applications, including as a fluorescent dye, a photochemical reagent, and a biochemical probe.

Scientific Research Applications

Detection of Psychotropic Drug Metabolites : Rodriguez et al. (1992) developed a high-performance liquid chromatographic method with electrochemical detection for determining aminohalogenbenzophenones, which are metabolites of benzodiazepinooxazoles and other psychotropic drugs. This method is highly sensitive and can detect these compounds in biological fluids like urine and serum (Rodriguez, Jiménez, & Alonso, 1992).

Electroanalytical Study of Aminohalogenbenzophenones : Fernandez et al. (1995) conducted an electroanalytical study of aminohalogenbenzophenones at a glassy carbon electrode using voltammetric techniques. These compounds, including 2-amino-5-fluorobenzophenone, are used in the detection of benzodiazepines and psychotropic drugs (Fernandez, Alonso, Jiménez, & Rodriguez, 1995).

Synthesis of Polyfluoroacridones : Jenkins, Pedler, and Tatlow (1970) reported the synthesis of polyfluoroacridones through electrochemical oxidation of 2-amino-nona- and 2-amino-2',3',4',5',6'-penta-fluorobenzophenone, demonstrating its potential use in synthesizing complex organic molecules (Jenkins, Pedler, & Tatlow, 1970).

Preclinical Evaluation of Antitumor Agents : Bradshaw et al. (2002) evaluated amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles, demonstrating the potential application of such compounds in cancer treatment (Bradshaw et al., 2002).

Fluorescence Derivatization Reagent for Aromatic Aldehydes : Nohta et al. (1994) found 2-amino-4,5-ethylenedioxyphenol, a compound structurally related to this compound, to be useful as a fluorescence derivatization reagent for aromatic aldehydes in liquid chromatography (Nohta, Sakai, Kai, Ohkura, & Saito, 1994).

Determination of Iron(III) in Environmental Samples : Al and Galil (2012) used 2-amino-5-chloro-2'-fluorobenzophenone, similar to this compound, for the determination of trace concentrations of iron(III) in environmental water and soil samples (Al & Galil, 2012).

Safety and Hazards

The safety data sheet for 2-Amino-5-chlorobenzophenone indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, such as a dust mask type N95 (US), eyeshields, and gloves when handling this compound .

properties

IUPAC Name |

(2-amino-5-fluorophenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTBMFWQZXXWHOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

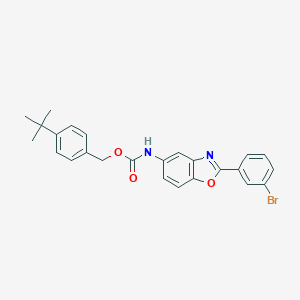

Synthesis routes and methods I

Procedure details

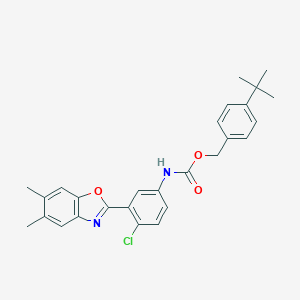

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-{(Z)-[2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoate](/img/structure/B397883.png)

![2-methoxy-4-[(E)-{2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazinylidene}methyl]phenyl 3-nitrobenzoate](/img/structure/B397889.png)

![4-[(E)-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene}methyl]-2-methoxyphenyl 3-nitrobenzoate](/img/structure/B397890.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B397891.png)

![2-[2-(1-Methyl-1H-benzoimidazol-2-ylsulfanylmethyl)-benzoimidazol-1-yl]-acetamide](/img/structure/B397893.png)

![N-(2,4-dimethylphenyl)-2-[3-isobutyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B397894.png)

![4-[bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-2-ethoxyphenyl 4-methylbenzoate](/img/structure/B397895.png)

![Methyl3-[5-[2-(4-bromoanilino)-2-oxoethyl]-4-oxo-2-(phenylimino)-1,3-thiazolidin-3-yl]propanoate](/img/structure/B397896.png)

![N-(2,4-dimethoxyphenyl)-2-{2-[(4-ethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B397897.png)

![2-[3-cyclopentyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B397903.png)

![N-(3,4-dichlorophenyl)-2-{2-[(3,4-dichlorophenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B397904.png)

![2-[3-cyclopentyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B397905.png)